molecular formula C8H12ClN B12408844 2,6-Dimethylaniline-d6 (hydrochloride)

2,6-Dimethylaniline-d6 (hydrochloride)

Cat. No.: B12408844
M. Wt: 163.68 g/mol
InChI Key: QNWMFJDRMZWZNN-TXHXQZCNSA-N
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Description

2,6-Dimethylaniline-d6 (hydrochloride) is a deuterium-labeled derivative of 2,6-Dimethylaniline hydrochloride. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .

Preparation Methods

The synthesis of 2,6-Dimethylaniline-d6 (hydrochloride) involves the deuteration of 2,6-Dimethylaniline. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The industrial production of 2,6-Dimethylaniline itself is achieved through the alkylation of aniline with methanol in the presence of an acid catalyst . The hydrochloride salt is then formed by reacting 2,6-Dimethylaniline with hydrochloric acid.

Chemical Reactions Analysis

2,6-Dimethylaniline-d6 (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Dimethylaniline-d6 (hydrochloride) involves its incorporation into drug molecules as a deuterium-labeled analog. This substitution can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug being studied .

Comparison with Similar Compounds

2,6-Dimethylaniline-d6 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the presence of deuterium in 2,6-Dimethylaniline-d6 (hydrochloride).

Properties

Molecular Formula

C8H12ClN

Molecular Weight

163.68 g/mol

IUPAC Name

2,6-bis(trideuteriomethyl)aniline;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H/i1D3,2D3;

InChI Key

QNWMFJDRMZWZNN-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)N.Cl

Origin of Product

United States

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